2-Chloro-5-ethoxy-4-methoxybenzonitrile
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Overview
Description
2-Chloro-5-ethoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzonitrile, featuring chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile typically involves the substitution reactions on a benzonitrile core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable chloro-substituted benzonitrile undergoes reaction with ethoxy and methoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethoxy-4-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles in S_NAr reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-5-ethoxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxy-4-methoxybenzonitrile depends on the specific reaction or application. In substitution reactions, the chloro group is typically displaced by a nucleophile through an S_NAr mechanism. The compound’s interactions with biological targets may involve binding to specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Lacks the chloro and ethoxy substituents.
2-Chloro-4-methoxybenzonitrile: Similar structure but without the ethoxy group.
5-Chloro-2-methoxybenzonitrile: Different substitution pattern on the benzene ring.
Uniqueness
2-Chloro-5-ethoxy-4-methoxybenzonitrile is unique due to its specific combination of chloro, ethoxy, and methoxy groups, which confer distinct reactivity and properties compared to other benzonitrile derivatives. This uniqueness makes it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-chloro-5-ethoxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
XNPAHVUHXIITFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Cl)OC |
Origin of Product |
United States |
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